molecular formula C18H19FN4O4 B2828638 N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 941932-90-7

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2828638
CAS No.: 941932-90-7
M. Wt: 374.372
InChI Key: SLGXZBFTYMHQNK-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a dimethylamino group, a fluorophenyl group, and a nitrophenyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-nitrophenyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(dimethylamino)-2-(4-fluorophenyl)ethanol and 2-nitroaniline. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-nitrophenyl)oxalamide involves interactions with specific molecular targets. The dimethylamino and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)-N2-(2-nitrophenyl)oxalamide: Similar structure with a chlorine atom instead of fluorine.

    N1-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)-N2-(2-nitrophenyl)oxalamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-nitrophenyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making this compound particularly interesting for research and development.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O4/c1-22(2)16(12-7-9-13(19)10-8-12)11-20-17(24)18(25)21-14-5-3-4-6-15(14)23(26)27/h3-10,16H,11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGXZBFTYMHQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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